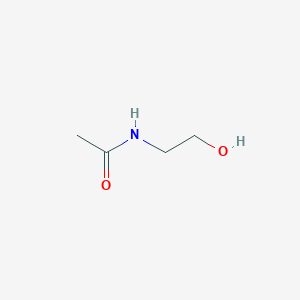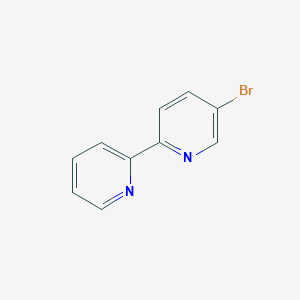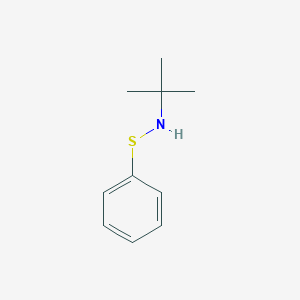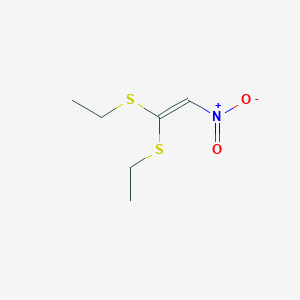
1,1-Bis(ethylthio)-2-nitroethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(ethylthio)-2-nitroethylene (BETNE) is a chemical compound that belongs to the family of nitroalkenes. It is a yellowish liquid with a strong odor and is primarily used in scientific research. BETNE has been found to have several interesting properties, making it a valuable tool for scientists studying various biological and chemical processes. In
Mechanism Of Action
1,1-Bis(ethylthio)-2-nitroethylene has been found to have a unique mechanism of action. It is a Michael acceptor, which means that it can undergo a Michael addition reaction with a nucleophile. This reaction can occur with various biological molecules, such as thiols and amines. The resulting product can then undergo further reactions, leading to various biological and chemical effects.
Biochemical And Physiological Effects
1,1-Bis(ethylthio)-2-nitroethylene has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. 1,1-Bis(ethylthio)-2-nitroethylene has also been found to have anti-inflammatory and antioxidant properties. In addition, 1,1-Bis(ethylthio)-2-nitroethylene has been found to have anticancer activity, making it a potential tool for cancer therapy.
Advantages And Limitations For Lab Experiments
1,1-Bis(ethylthio)-2-nitroethylene has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. 1,1-Bis(ethylthio)-2-nitroethylene has also been found to have a unique mechanism of action, making it a valuable tool for studying various biological and chemical processes. However, there are also limitations to using 1,1-Bis(ethylthio)-2-nitroethylene in lab experiments. It can be toxic and unstable, making it difficult to handle and store. 1,1-Bis(ethylthio)-2-nitroethylene can also react with various biological molecules, leading to non-specific effects.
Future Directions
There are several future directions for the use of 1,1-Bis(ethylthio)-2-nitroethylene in scientific research. One potential direction is the use of 1,1-Bis(ethylthio)-2-nitroethylene in cancer therapy. 1,1-Bis(ethylthio)-2-nitroethylene has been found to have anticancer activity, and further studies could lead to the development of 1,1-Bis(ethylthio)-2-nitroethylene-based drugs for cancer treatment. Another potential direction is the use of 1,1-Bis(ethylthio)-2-nitroethylene in the synthesis of other compounds. 1,1-Bis(ethylthio)-2-nitroethylene has been used in the synthesis of pyrroles and β-lactams, and further studies could lead to the development of new compounds with unique properties. Finally, 1,1-Bis(ethylthio)-2-nitroethylene could be used in the study of various biological processes, such as enzyme activity and protein function. Further studies could lead to a better understanding of these processes and the development of new drugs and therapies.
Conclusion
In conclusion, 1,1-Bis(ethylthio)-2-nitroethylene is a valuable tool for scientific research. Its unique properties make it a useful tool for studying various biological and chemical processes. 1,1-Bis(ethylthio)-2-nitroethylene has several advantages for lab experiments, but there are also limitations to its use. Further studies could lead to the development of new drugs and therapies based on 1,1-Bis(ethylthio)-2-nitroethylene and a better understanding of various biological processes.
Synthesis Methods
The synthesis of 1,1-Bis(ethylthio)-2-nitroethylene involves the reaction of 1,1-dichloro-2-nitroethylene with sodium ethyl mercaptide in a solvent such as tetrahydrofuran (THF). The reaction takes place at low temperatures and is typically carried out under an inert atmosphere. The resulting product is 1,1-Bis(ethylthio)-2-nitroethylene, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
1,1-Bis(ethylthio)-2-nitroethylene has been used in various scientific research applications, primarily in the field of organic chemistry. It is a useful tool for studying the reaction mechanisms of various chemical processes. 1,1-Bis(ethylthio)-2-nitroethylene has also been used in the synthesis of other compounds, such as pyrroles and β-lactams. In addition, 1,1-Bis(ethylthio)-2-nitroethylene has been found to have biological activity, making it a valuable tool for studying various biological processes.
properties
CAS RN |
19419-96-6 |
|---|---|
Product Name |
1,1-Bis(ethylthio)-2-nitroethylene |
Molecular Formula |
C6H11NO2S2 |
Molecular Weight |
193.3 g/mol |
IUPAC Name |
1,1-bis(ethylsulfanyl)-2-nitroethene |
InChI |
InChI=1S/C6H11NO2S2/c1-3-10-6(11-4-2)5-7(8)9/h5H,3-4H2,1-2H3 |
InChI Key |
WQFYZWXFKNXUQD-UHFFFAOYSA-N |
SMILES |
CCSC(=C[N+](=O)[O-])SCC |
Canonical SMILES |
CCSC(=C[N+](=O)[O-])SCC |
Other CAS RN |
19419-96-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



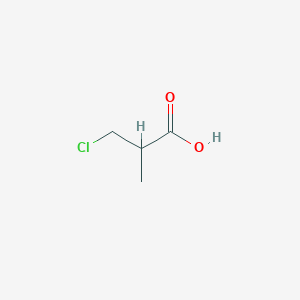
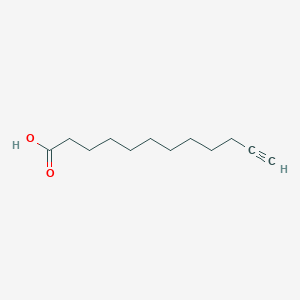
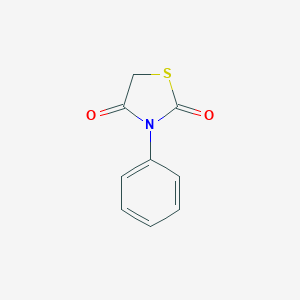
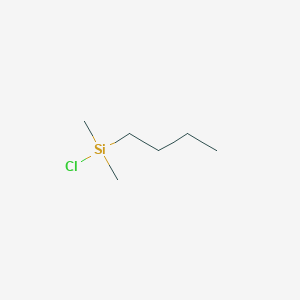
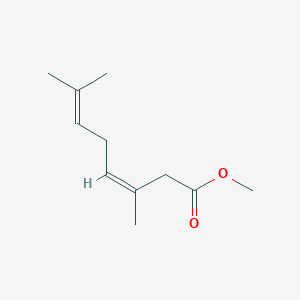
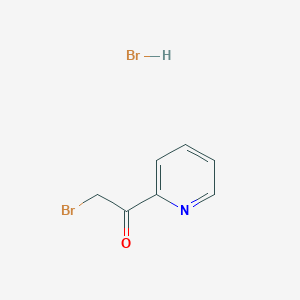
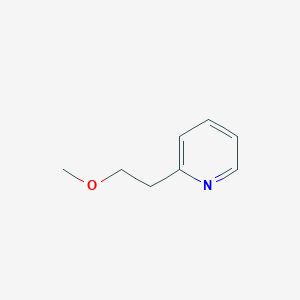
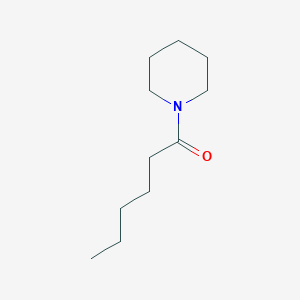
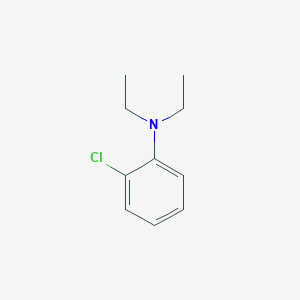

![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
